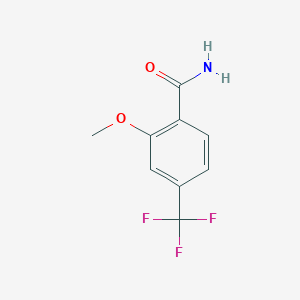

2-Methoxy-4-(trifluoromethyl)benzamide

Description

2-Methoxy-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which can enhance metabolic stability and binding affinity to biological targets. It serves as a precursor or structural motif in the synthesis of antimicrobial agents and other bioactive molecules .

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRWUEIEUKDLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396419 | |

| Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-54-5 | |

| Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzamide typically involves the reaction of 2-methoxy-4-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis

2-Methoxy-4-(trifluoromethyl)benzamide is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, making them more effective in clinical applications .

Case Studies

Research has shown that related compounds exhibit promising results in inhibiting viral infections. For instance, small molecule inhibitors derived from similar structures have demonstrated potent activity against Ebola and Marburg viruses, suggesting that 2-Methoxy-4-(trifluoromethyl)benzamide could be further explored for antiviral properties .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is employed in formulating agrochemicals, including pesticides and herbicides. Its incorporation can enhance the efficacy of these chemicals, leading to improved crop yields and better pest management strategies .

Research Findings

Studies have indicated that compounds with similar structural motifs can improve the effectiveness of existing agrochemicals by modifying their interaction with biological targets in pests, thereby increasing their potency and reducing required dosages .

Material Science

Advanced Materials Development

The compound is also investigated for its potential in material science, particularly in creating polymers with enhanced thermal and chemical resistance. The trifluoromethyl groups can impart unique properties to materials, making them suitable for high-performance applications .

Applications in Industry

Research into the formulation of specialty polymers has shown that incorporating 2-Methoxy-4-(trifluoromethyl)benzamide can lead to materials that withstand extreme conditions while maintaining structural integrity. This is particularly relevant in industries such as aerospace and automotive manufacturing .

Research Applications

Organic Synthesis Reagent

In organic chemistry, 2-Methoxy-4-(trifluoromethyl)benzamide serves as a reagent for synthesizing complex molecules. Its ability to facilitate various chemical reactions makes it an essential tool in both academic and industrial laboratories .

Environmental Studies

Chemical Safety Assessment

The behavior and degradation of 2-Methoxy-4-(trifluoromethyl)benzamide in various environments are also subjects of study. Understanding its environmental impact is crucial for assessing chemical safety and regulatory compliance .

Comparative Data Table

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Potential antiviral activity against Ebola viruses |

| Agricultural Chemistry | Formulation of pesticides | Enhanced efficacy leading to better pest management |

| Material Science | Development of high-performance polymers | Improved thermal stability under extreme conditions |

| Research Applications | Reagent for organic synthesis | Facilitates complex molecule creation |

| Environmental Studies | Assessment of chemical degradation | Insights into safety and environmental impact |

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-Methoxy-4-(trifluoromethyl)benzamide, highlighting differences in substituents, molecular properties, and biological activities:

Key Observations

Impact of Heterocyclic Additions: Compound 32 () incorporates a 5-nitrothiazole group, which significantly enhances antimicrobial activity compared to the parent benzamide. The nitro group (-NO₂) may contribute to redox interactions with microbial enzymes . Thieno[2,3-d]pyrimidine derivatives () exhibit broader anti-fungal activity, likely due to the extended conjugated system improving membrane penetration .

Role of Substituents: The trifluoromethyl (-CF₃) group is conserved across most analogues, underscoring its role in stabilizing hydrophobic interactions and resisting metabolic degradation. Methoxy (-OCH₃) groups at different positions (e.g., 2- vs.

Synthetic Accessibility :

- 2-Methoxy-4-(trifluoromethyl)benzamide is synthesized from 2-methoxy-4-(trifluoromethyl)benzoic acid via amidation (). Derivatives like Compound 32 require additional steps to attach heterocyclic moieties, increasing synthetic complexity .

Biological Activity

2-Methoxy-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of various studies aimed at understanding its mechanism of action, therapeutic potential, and biochemical interactions.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-4-(trifluoromethyl)benzamide can be represented as follows:

- Chemical Formula : C9H8F3NO2

- Molecular Weight : 221.16 g/mol

- CAS Number : 886500-54-0

This compound features a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzamide structure, which contributes to its unique reactivity and biological effects.

The biological activity of 2-Methoxy-4-(trifluoromethyl)benzamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. For instance, studies indicate that derivatives with trifluoromethyl groups exhibit potent inhibition against tumor-associated isoforms of CAs, specifically hCA IX and XII, with Ki values reported at 10.9 and 6.7 nM respectively .

- Cellular Effects : The compound influences cellular signaling pathways, which can lead to alterations in cell proliferation and apoptosis. Its inhibitory action on kinases involved in the MAPK pathway suggests potential applications in cancer therapy .

- Pharmacokinetics : The physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzamide facilitate its absorption and distribution within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability .

Biological Activity Overview

The biological activities associated with 2-Methoxy-4-(trifluoromethyl)benzamide include:

- Antitumor Activity : The compound has demonstrated anti-proliferative effects against various cancer cell lines by inhibiting key signaling pathways.

- Antiviral Properties : Similar compounds have shown efficacy against viral infections, suggesting that 2-Methoxy-4-(trifluoromethyl)benzamide may possess antiviral activity as well .

- Neuroprotective Effects : Some studies indicate that related benzamides can inhibit acetylcholinesterase (AChE), which may provide neuroprotective benefits .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | hCA IX and XII | |

| Antitumor Activity | Cancer cell lines | |

| Antiviral Properties | Viral entry inhibition | |

| Neuroprotective Effects | AChE inhibition |

Detailed Research Findings

- Inhibition Studies : In vitro assays have shown that 2-Methoxy-4-(trifluoromethyl)benzamide effectively inhibits the growth of tumor cells by targeting specific kinases involved in the MAPK signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer models .

- Mechanistic Insights : The binding interactions between the compound and target enzymes have been elucidated through molecular docking studies, revealing critical hydrogen bonding interactions that enhance inhibitory potency .

- Pharmacological Profiles : Animal model studies indicate that the pharmacokinetic profile of this compound supports its potential use in therapeutic applications, with favorable absorption characteristics and minimal toxicity at effective doses .

Q & A

What are the optimal synthetic routes for 2-Methoxy-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzamide typically involves coupling reactions between methoxy-substituted benzoyl chlorides and amines under controlled conditions. A scalable method involves using sodium carbonate as a base in dichloromethane or acetonitrile to facilitate the amidation reaction . Key optimization factors include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while dichloromethane is preferred for easy workup.

- Catalyst use : Trichloroisocyanuric acid (TCCA) can improve yields in halogenation steps for precursor synthesis .

How can researchers ensure safe handling and assess mutagenic risks when working with 2-Methoxy-4-(trifluoromethyl)benzamide?

Basic Research Question

Safety protocols must align with guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Specific considerations include:

- Mutagenicity assessment : Ames II testing is recommended, as trifluoromethyl benzamides may exhibit mutagenic potential comparable to benzyl chloride .

- Ventilation and PPE : Use fume hoods for synthesis steps and wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at 2–8°C to prevent decomposition .

What spectroscopic techniques are most effective for characterizing the structural integrity of 2-Methoxy-4-(trifluoromethyl)benzamide?

Basic Research Question

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR confirm the presence of methoxy (-OCH) and trifluoromethyl (-CF) groups. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm) and C-F bonds (~1100–1200 cm) are diagnostic .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) confirm molecular weight with high precision .

How can computational modeling and molecular docking be integrated with experimental data to elucidate the biological activity of 2-Methoxy-4-(trifluoromethyl)benzamide?

Advanced Research Question

Integrate computational tools to predict binding affinities and validate hypotheses:

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial AcpS-PPTase) and identify key binding residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

- Data correlation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC values to refine structure-activity relationships (SAR) .

What strategies are recommended for resolving contradictions in biological activity data across different studies on trifluoromethyl-containing benzamides?

Advanced Research Question

Address discrepancies through systematic analysis:

- Control standardization : Ensure consistent use of positive controls (e.g., doxorubicin for cytotoxicity assays) and solvent systems (e.g., DMSO concentration ≤ 0.1%) .

- Meta-analysis : Aggregate data from multiple studies to identify trends. For example, trifluoromethyl groups often enhance lipophilicity (logP ~3.5) but may reduce solubility, confounding bioactivity results .

- Crystallographic validation : Resolve ambiguous binding modes using X-ray diffraction data (Mercury CSD software) .

What experimental designs are optimal for evaluating the pharmacokinetic stability of 2-Methoxy-4-(trifluoromethyl)benzamide derivatives?

Advanced Research Question

Employ a tiered approach:

In vitro metabolic stability : Use liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Plasma protein binding (PPB) : Equilibrium dialysis to quantify unbound fraction (fu ≥ 5% is desirable) .

In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to calculate AUC and clearance rates .

How can researchers leverage structural analogs to predict the toxicity profile of 2-Methoxy-4-(trifluoromethyl)benzamide?

Advanced Research Question

Compare with structurally related compounds:

- Mutagenicity : Cross-reference Ames test data from analogs like N-(benzyloxy)-4-(trifluoromethyl)benzamide, which showed lower mutagenicity than anomeric amides .

- Hepatotoxicity : Screen for CYP450 inhibition (e.g., CYP3A4 IC > 10 µM) using fluorogenic assays .

- Environmental hazard : Use QSAR models to predict ecotoxicity (e.g., LC for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.